An In-depth Technical Guide to Mono-carboxy-isooctyl Phthalate-d4
An In-depth Technical Guide to Mono-carboxy-isooctyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-carboxy-isooctyl phthalate-d4 (MCIOP-d4) is the deuterium-labeled form of Mono-carboxy-isooctyl phthalate (B1215562) (MCIOP), a significant secondary, oxidized metabolite of the high-molecular-weight phthalate, Di-isononyl phthalate (DiNP). Due to its chemical stability and structural similarity to the native metabolite, MCIOP-d4 serves as an invaluable internal standard for analytical quantification. Its primary application is in human biomonitoring studies to accurately measure exposure to DiNP, a widely used plasticizer. The use of a stable isotope-labeled standard such as MCIOP-d4 is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the precision and accuracy of results obtained via sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While the principal application of MCIOP-d4 lies within toxicology and environmental health for exposure assessment, its relevance to drug development is primarily contextual. The analytical methodologies it supports are foundational to ensuring the safety and purity of pharmaceutical products. Phthalate analysis is critical for detecting and quantifying leachable impurities from container closure systems and manufacturing components, a key aspect of drug safety assessment.
Chemical and Physical Properties
MCIOP-d4 is characterized by the incorporation of four deuterium (B1214612) atoms onto the benzene (B151609) ring of the MCIOP molecule. This labeling minimally alters its chemical properties while providing a distinct mass-to-charge ratio for mass spectrometric detection.
| Property | Value | Reference |
| Analyte Name | Mono-carboxy-isooctyl Phthalate-d4 | [1] |
| Molecular Formula | C₁₇H₁₈D₄O₆ | [1] |
| Molecular Weight | 326.38 g/mol | [1] |
| Unlabeled CAS Number | 898544-09-7 | [1] |
| Isotope Labeling | Deuterium (D) | [1] |
| Product Type | Metabolite; Stable Isotope Labeled | [1] |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
Metabolism of Di-isononyl Phthalate (DiNP)
The metabolic pathway of DiNP is a multi-step process that primarily occurs in the human body following ingestion. The parent diester, DiNP, is not typically excreted in urine. Instead, it undergoes extensive metabolism.
The initial step is a Phase I hydrolysis , where esterase enzymes cleave one of the isononyl ester bonds to form the primary metabolite, mono-isononyl phthalate (MiNP).[2] MiNP is a minor urinary metabolite and is susceptible to external contamination, making it a less reliable biomarker of exposure.[3]
Subsequently, MiNP undergoes further Phase I oxidation reactions. The alkyl side chain is oxidized to produce several secondary metabolites, which are more reliable biomarkers.[3] These include:
-
Mono-hydroxy-isononyl phthalate (MHiNP)
-
Mono-oxo-isononyl phthalate (MOiNP)
-
Mono-carboxy-isooctyl phthalate (MCIOP) [4]
These oxidized metabolites can then undergo Phase II conjugation , primarily glucuronidation, to increase their water solubility and facilitate their excretion in the urine.[4] MCIOP has been identified as one of the major urinary metabolites of DiNP.[3]
Metabolic pathway of Di-isononyl Phthalate (DiNP) in humans.
Synthesis of Mono-carboxy-isooctyl Phthalate-d4
Detailed, publicly available protocols for the specific synthesis of Mono-carboxy-isooctyl Phthalate-d4 are scarce. However, the synthesis of deuterated oxidized phthalate metabolites is generally achieved by adapting established methods for their unlabeled counterparts. One referenced approach involves the acylation of an appropriate ω-hydroxy benzyl (B1604629) ester or carboxylate with a ring-deuterated phthalic anhydride (B1165640) (phthalic anhydride-d4).[5] This general strategy suggests a multi-step chemical synthesis process to first construct the deuterated phthalic anhydride and the isooctyl side chain with the terminal carboxyl group, followed by their condensation.
Experimental Protocols
The quantification of MCIOP in biological matrices, typically urine, is performed using isotope dilution LC-MS/MS, with MCIOP-d4 as the internal standard. Below is a detailed experimental protocol adapted from established methodologies for phthalate metabolite analysis.[6][7][8]
Materials and Reagents
-
Mono-carboxy-isooctyl Phthalate-d4 (internal standard)
-
Reference standards for all target phthalate metabolites
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
β-glucuronidase (from E. coli)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Autosampler vials
Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)
-
Sample Aliquoting : Transfer 100-200 µL of urine into a clean autosampler vial.[7][9]
-
Internal Standard Spiking : Add a precise volume of the MCIOP-d4 internal standard solution to each sample, calibrator, and quality control sample. This step is crucial for accurate quantification.[6]
-
Enzymatic Hydrolysis : To deconjugate the glucuronidated metabolites, add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase solution.[6]
-
Incubation : Gently vortex the mixture and incubate at 37°C for 90 minutes to 2 hours.[8][10]
-
SPE Column Conditioning : Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading : Load the incubated urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution : Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the initial mobile phase.
LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Analytical Column : A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase : A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic or acetic acid to improve ionization.[9]
-
Gradient Elution : A typical gradient starts with a low percentage of the organic mobile phase, which is then linearly increased to elute the more hydrophobic analytes.[6]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[8]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for MCIOP and MCIOP-d4.[6]
Workflow for urinary MCIOP analysis using MCIOP-d4.
Quantitative Data
The following tables summarize urinary concentrations of DiNP metabolites from various human biomonitoring studies. These values provide a baseline for typical exposure levels in the general population.
Table 1: Urinary Concentrations of DiNP Metabolites in U.S. Adults (n=129) Data from Silva et al. (2007)[3]
| Metabolite | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Maximum (ng/mL) |
| MCIOP | 97 | 2.5 | 30.5 | 310.8 |
| MHiNP | 100 | 4.1 | 43.7 | 202.7 |
| MOiNP | 98 | 2.0 | 20.4 | 145.6 |
| MiNP | 0 | - | - | - |
Table 2: Urinary Concentrations of DiNP Metabolites in Swedish Pregnant Women (n=196) Data from Bornehag et al. (2015), adapted from table.[11]
| Metabolite | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |
| MCIOP | 100 | 8.8 | 61 |
| MHiNP | 100 | 11.0 | 66 |
| MOiNP | 100 | 6.8 | 42 |
Conclusion
Mono-carboxy-isooctyl phthalate-d4 is an essential analytical tool for the accurate assessment of human exposure to the plasticizer DiNP. Its use as an internal standard in LC-MS/MS methods is a cornerstone of modern human biomonitoring. While its direct application in drug development is not established, the toxicological data and exposure assessments it facilitates are critical for the broader context of pharmaceutical safety, particularly concerning the evaluation of potential endocrine-disrupting chemicals that may be present as leachables in drug products. The methodologies outlined in this guide provide a robust framework for researchers and scientists engaged in the precise quantification of phthalate metabolites.
References
- 1. Mono-carboxy-isooctyl Phthalate-d4 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
